Cas no 67869-90-3 (3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde)

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a versatile heterocyclic aldehyde featuring a fused benzodioxepine core. Its unique structure, combining a seven-membered dioxepine ring with an aromatic aldehyde functionality, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is particularly useful in the development of bioactive molecules due to its ability to undergo diverse reactions, including nucleophilic additions and condensations. Its rigid yet flexible scaffold allows for the exploration of structure-activity relationships in medicinal chemistry. The product is characterized by high purity and stability, ensuring reliable performance in synthetic applications. Its compatibility with various reagents further enhances its utility in multi-step synthesis.
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde structure
67869-90-3 structure
Product Name:3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
CAS No:67869-90-3
MF:C10H10O3
MW:178.184603214264
CID:501718
PubChem ID:2776388
Update Time:2025-10-24

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2H-1,5-Benzodioxepin-7-carboxaldehyde,3,4-dihydro-
    • 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde
    • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
    • 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-carbaldehyd
    • 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-carbaldehyde
    • 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyd
    • 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde
    • 7-Formyl-1,5-benzodioxepane
    • BP-10671
    • Z275118816
    • 3,4-dihydro-2h-1,5-benzodioxepine-7-carboxaldehyde
    • EN300-50220
    • LCSVYSVGXQQHSI-UHFFFAOYSA-N
    • AKOS000346315
    • E88351
    • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, AldrichCPR
    • AS-8626
    • DTXSID40380035
    • F9995-1270
    • SCHEMBL565587
    • MFCD01893356
    • SY229251
    • 2-(3-NITROBENZOYL)-ACETICACID-O-ANISIDIDE
    • 67869-90-3
    • FT-0614311
    • J-511173
    • ALBB-022543
    • 2H-1,5-Benzodioxepin-7-carboxaldehyde, 3,4-dihydro-
    • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
    • MDL: MFCD01893356
    • Inchi: 1S/C10H10O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6-7H,1,4-5H2
    • InChI Key: LCSVYSVGXQQHSI-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=O)C=CC=2OCCC1

Computed Properties

  • Exact Mass: 178.06300
  • Monoisotopic Mass: 178.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.205
  • Boiling Point: 120-122
  • Flash Point: 125.5°C
  • Refractive Index: 1.568
  • PSA: 35.53000
  • LogP: 1.66040

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36-51
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Pricemore >>

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3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:67869-90-3)3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Order Number:A1089551
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:58
Price ($):685.0
Email:sales@amadischem.com

Additional information on 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carbaldehyde: A Comprehensive Overview

The compound with CAS No. 67869-90-3, commonly referred to as 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodioxepines, which are known for their unique structural features and potential applications in drug design. The benzodioxepine core of this molecule provides a rigid framework that can be further modified to explore its biological activities and therapeutic potentials.

Recent studies have highlighted the importance of benzodioxepine derivatives in the development of novel therapeutic agents. For instance, researchers have investigated the ability of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde to act as a precursor for more complex molecules with enhanced bioactivity. The aldehyde group at position 7 of the benzodioxepine ring offers a versatile site for chemical modifications, such as alkylation or condensation reactions, which can lead to the creation of bioisosteric analogs with improved pharmacokinetic properties.

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the cyclization of appropriately substituted aldehydes or ketones in the presence of a diamine or diol derivative. The resulting intermediate is then subjected to oxidation or reduction steps to achieve the desired stereochemistry and functionalization. The use of transition metal catalysts has been shown to significantly enhance the efficiency and selectivity of these reactions, making them more amenable to large-scale production.

From a structural perspective, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde exhibits a planar aromatic system fused with a saturated dioxepane ring. This combination provides a balance between rigidity and flexibility, which is crucial for molecular recognition in biological systems. Computational studies have revealed that the molecule's electronic properties and steric hindrance can influence its binding affinity to various protein targets, making it a promising candidate for drug discovery.

In terms of applications, benzodioxepine derivatives like 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde have been explored in the context of anti-inflammatory agents, antioxidants, and neuroprotective drugs. For example, recent research has demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Furthermore, its ability to scavenge free radicals suggests potential applications in combating oxidative stress-related diseases.

Another area where 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has shown promise is in materials science. Its rigid structure and conjugated system make it an attractive candidate for use in organic electronics. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices. Initial findings indicate that the molecule's electronic properties could be tailored through functionalization to improve device performance.

Looking ahead, the continued exploration of benzodioxepine derivatives like 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is expected to yield new insights into their chemical reactivity and biological activity. Collaborative efforts between chemists and biologists will be crucial in unlocking their full potential across diverse fields. As research progresses, this compound may emerge as a key building block in the development of innovative therapies and advanced materials.

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Amadis Chemical Company Limited
(CAS:67869-90-3)3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
A1089551
Purity:99%
Quantity:10g
Price ($):685.0
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